molecular formula C7H11ClN2O B2868320 3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride CAS No. 2567504-53-2

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride

Cat. No.: B2868320
CAS No.: 2567504-53-2
M. Wt: 174.63
InChI Key: OCPJIGHBNPNHPK-UHFFFAOYSA-N
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Description

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Several compounds related to the pyridine family, including derivatives of 3-(Methylaminomethyl)-1H-pyridin-2-one hydrochloride, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown significant activity against bacterial or fungal strains, indicating their potential as antimicrobial agents (Özdemir, Dayan, Çetinkaya, & Akgül, 2012); (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Corrosion Inhibition

Research has indicated that pyridine derivatives, including those structurally related to 3-(Methylaminomethyl)-1H-pyridin-2-one hydrochloride, can act as corrosion inhibitors. A study demonstrated that certain pyridine compounds efficiently inhibit the corrosion of steel in hydrochloric acid solutions (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

Catalysis

Pyridine derivatives have been employed as catalysts in various chemical reactions. For instance, a study showed the efficient catalytic activity of a pyridine compound in the transfer hydrogenation reaction of various ketones (Özdemir et al., 2012).

Synthesis of Complex Molecules

These compounds are also key intermediates in the synthesis of complex molecules. For example, a pyridine derivative was used as an intermediate in the preparation of a fluoroquinolone antibiotic, demonstrating the broad applicability of these compounds in pharmaceutical synthesis (Lall et al., 2012).

Polymerization and Materials Science

In the field of materials science, pyridine derivatives have been utilized in the polymerization process of ethylene, producing branched polyethylenes. This highlights their significance in the synthesis of new materials (Sun et al., 2012).

Antileishmanial Activity

Pyridine compounds have shown potential in the development of anti-Leishmania drugs. This showcases their application in the discovery of new therapeutic agents for tropical diseases (de Mello et al., 2004).

Properties

IUPAC Name

3-(methylaminomethyl)-1H-pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-8-5-6-3-2-4-9-7(6)10;/h2-4,8H,5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPJIGHBNPNHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CNC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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